Introduction: The Significance of L-Threoninol as a Chiral Building Block
Introduction: The Significance of L-Threoninol as a Chiral Building Block
An In-Depth Technical Guide to the Physical Properties of L-Threoninol
L-Threoninol, systematically known as (2R,3R)-2-aminobutane-1,3-diol, is a chiral amino alcohol derived from the essential amino acid L-threonine.[1] Its structural relationship to a naturally occurring amino acid provides a readily available source of stereochemically defined carbons, making it an invaluable chiral building block in synthetic chemistry.[2][3] The presence of two adjacent stereocenters and versatile amino and hydroxyl functional groups allows for its application in a wide array of chemical transformations.[3] For researchers and professionals in drug development and materials science, a thorough understanding of L-Threoninol's physical, chemical, and spectroscopic properties is paramount for its effective use in the synthesis of complex, biologically active molecules, chiral ligands, and pharmaceuticals.[2][3][4] This guide offers a comprehensive overview of these core properties, grounded in established experimental data, to support its application in advanced scientific research.
Core Physicochemical Properties
The utility of L-Threoninol in a laboratory or industrial setting is dictated by its fundamental physical and chemical characteristics. These properties influence everything from solvent selection and reaction conditions to purification strategies and storage requirements.
Summary of Physical Data
The following table consolidates the key quantitative physical properties of L-Threoninol for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₁NO₂ | [1][4][5][6] |
| Molecular Weight | 105.14 g/mol | [1][5][6][7] |
| CAS Number | 3228-51-1 | [1][4][5][7] |
| Appearance | Colorless or white crystalline solid; may appear as a light yellow oil | [1][7][8] |
| Melting Point | 49-54 °C | [1][8][9][10] |
| Boiling Point | ~120 °C (at reduced pressure) | [1][8][9][10] |
| Density | ~1.118 g/cm³ (Predicted) | [1][8] |
| Water Solubility | Soluble | [1][8] |
| Organic Solubility | Soluble in alcohol solvents like ethanol. | [1] |
| Specific Optical Rotation | [α]²⁰/D: -4.2° (c=1 in H₂O) | [7] |
| [α]: +6.5° (c=1 in EtOH) | [1][8][10] | |
| pKa | 12.61 (Predicted) | [8] |
| XLogP3-AA | -1.6 | [5] |
| Topological Polar Surface Area | 66.5 Ų | [5] |
Detailed Property Analysis
-
Stereochemistry and Optical Activity : L-Threoninol possesses two chiral centers at the C2 and C3 positions, with an (2R,3R) absolute configuration.[5] This chirality is the source of its optical activity, the ability to rotate the plane of polarized light.[11] The specific rotation value is highly dependent on the solvent used, as evidenced by the negative rotation in water (-4.2°) and a positive rotation in ethanol (+6.5°).[1][8] This phenomenon, where the solvent influences the magnitude and even the sign of optical rotation, is critical for polarimetric analysis and underscores the importance of precise reporting of measurement conditions.[12]
-
Solubility Profile : L-Threoninol is soluble in water and other polar protic solvents like ethanol.[1][8] This solubility is attributed to its three hydrogen bond donor groups (two hydroxyls, one amine) and three hydrogen bond acceptor groups (two hydroxyls, one amine), which readily interact with polar solvent molecules.[5] Its hydrophilic nature (XLogP3-AA of -1.6) is a key consideration for its use in aqueous reaction media or during workup procedures involving solvent extraction.[5]
-
Thermal Properties : With a relatively low melting point of 49-54 °C, L-Threoninol is a solid at standard room temperature but can be easily melted for handling or use in solvent-free reactions.[1] Its boiling point is reported at reduced pressure, indicating that it is susceptible to decomposition at higher temperatures under atmospheric pressure.[1][9] Therefore, purification by distillation must be performed under vacuum.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and purity assessment of L-Threoninol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Mass Spectrometry (MS) :
-
High-Resolution Fast Atom Bombardment (HR-FAB MS) : For C₄H₁₁NO₂ ([M+H]⁺), the expected mass is 105.0790, with an experimental found value of 105.0801.[6] This high-resolution data confirms the elemental composition of the molecule.
-
Synthesis and Experimental Protocols
L-Threoninol is most commonly synthesized via the reduction of its parent amino acid, L-threonine, or its corresponding esters.[1][2] This approach leverages the readily available and enantiomerically pure starting material from the chiral pool. The choice of reducing agent is critical; powerful hydride donors like lithium aluminum hydride (LAH) or sodium borohydride in combination with iodine are effective.[2][6]
Protocol: Reduction of L-Threonine Ethyl Ester with LiAlH₄
This protocol is adapted from a documented synthetic procedure and represents a robust method for producing L-Threoninol in high yield.[6]
Objective: To synthesize (2R,3R)-2-aminobutane-1,3-diol (L-Threoninol) from L-threonine ethyl ester.
Materials:
-
L-threonine ethyl ester (23 mmol)
-
Lithium aluminum hydride (LAH) (94 mmol)
-
Anhydrous Tetrahydrofuran (THF) (250 mL)
-
0.1N Hydrochloric acid (HCl)
-
Standard reflux apparatus, dropping funnel, and magnetic stirrer
-
Ice bath
Procedure:
-
Setup: In a dry three-neck round-bottom flask equipped with a condenser and a dropping funnel, suspend lithium aluminum hydride (3.56g, 94 mmol) in 200 mL of anhydrous THF under an inert atmosphere.
-
Addition of Ester: Dissolve L-threonine ethyl ester (3.45g, 23 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the stirring LAH suspension over a period of 1.5 hours. Causality Note: Slow, dropwise addition is crucial to control the highly exothermic reaction between the ester and the powerful reducing agent, LAH.
-
Reaction: Once the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours. Causality Note: Refluxing provides the necessary thermal energy to ensure the complete reduction of the ester functional group to the primary alcohol.
-
Quenching: After 3 hours, cool the reaction mixture in an ice bath. Carefully and slowly quench the excess LAH by the dropwise addition of 0.1N HCl until gas evolution ceases. Trustworthiness Note: This step is critical for safety, as it deactivates the highly reactive excess LAH. An ice bath must be used to manage the heat generated during quenching.
-
Isolation: The quenching process results in the precipitation of lithium and aluminum salts. Remove these salts by filtration through a pad of Celite.
-
Purification: Concentrate the filtrate by vacuum rotary evaporation to yield the crude L-Threoninol product. The reported yield for this method is approximately 97%.[6] Further purification can be achieved via chromatography if necessary.
Applications in Drug Development and Chiral Synthesis
The physical properties of L-Threoninol directly enable its primary role as a versatile chiral intermediate.
-
Chiral Building Block : Its defined stereochemistry is transferred to new, more complex molecules, making it a valuable starting material for the synthesis of pharmaceuticals and other biologically active compounds.[2][4]
-
Peptide Synthesis : It can be incorporated into peptide structures or used as a chiral auxiliary in solution-phase peptide synthesis.[7]
-
Ligand Synthesis : The amino and hydroxyl groups can be derivatized to form bisoxazoline ligands and other chiral ligands used in asymmetric metal catalysis.[2][13]
Safety, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity of L-Threoninol and ensuring laboratory safety.
-
Hazard Identification : According to the Globally Harmonized System (GHS), L-Threoninol is classified as causing skin irritation (H315) and serious eye irritation (H319).[5][8]
-
Handling Procedures : Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, to avoid contact with skin and eyes.[14][15] Ensure adequate ventilation or work within a fume hood to avoid inhaling any dust or aerosols.[14]
-
Storage Conditions : L-Threoninol should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[14] Some suppliers recommend storage at room temperature, while others suggest refrigerated conditions (0-8°C) or even frozen (-20°C) for long-term stability.[4][8][9]
Conclusion
L-Threoninol is a foundational chiral molecule whose value is derived directly from its distinct physical and chemical properties. Its well-defined stereochemistry, functional group versatility, and predictable solubility make it a reliable and indispensable tool for chemists. From the synthesis of novel therapeutics to the development of advanced catalytic systems, a comprehensive understanding of this compound, as detailed in this guide, is the first step toward unlocking its full synthetic potential.
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